(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid is a phosphonic acid derivative related to the antibiotic fosfomycin, which is known for its antibacterial properties. This compound exhibits significant interest in pharmaceutical research due to its potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics. The molecular formula of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid is , with a molecular weight of approximately 276.12 g/mol .
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid belongs to the class of phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to carbon and oxygen atoms. This class includes various antibiotics and other bioactive compounds, highlighting their importance in medicinal chemistry .
The synthesis of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid can be approached through several methods:
The synthesis typically requires reagents such as activators (e.g., 1-phenylimidazolium triflate) and specific protecting groups to ensure selective reactions and prevent degradation of intermediates. The final steps usually involve deprotection and purification processes to yield the desired product .
The molecular structure of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid features a central phosphorus atom bonded to multiple oxygen atoms, forming phosphonate groups. The compound also includes a hydroxypropyl side chain that contributes to its biological activity.
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid can participate in various chemical reactions typical for phosphonic acids:
These reactions often require specific conditions such as acidic or basic environments to promote reactivity while minimizing side reactions.
The mechanism of action for (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid is similar to that of fosfomycin, where it inhibits bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). This inhibition disrupts the formation of peptidoglycan, essential for bacterial cell wall integrity.
Studies indicate that fosfomycin derivatives exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics .
Relevant data on stability and reactivity are crucial for handling and storage considerations in laboratory settings.
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid has several applications in scientific research:
This compound exemplifies the ongoing efforts in medicinal chemistry to develop effective treatments against antibiotic-resistant infections.
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid represents a structurally intricate impurity or derivative encountered during the synthesis, purification, or degradation of the broad-spectrum antibiotic fosfomycin. Identified systematically as 2-[(1R,2S)-3-methyl-2-oxiranyl]-1-hydroxypropylphosphonic acid and assigned the CAS Registry Number 1416734-33-2, this compound possesses the molecular formula C₆H₁₄O₈P₂ and a molecular weight of 276.12 g/mol [2] [7]. Its structure embodies a unique dimeric configuration where two modified fosfomycin-like moieties are linked, reflecting its origin within the complex chemical landscape of fosfomycin production and analysis. Unlike the parent antibiotic, this compound features two distinct phosphonic acid functional groups and retains the critical epoxide ring characteristic of fosfomycin's bioactivity, alongside an additional hydroxypropyl chain introducing steric and electronic complexity [7].
Table 1: Key Chemical Identifiers of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 2-[(1R,2S)-3-methyl-2-oxiranyl]-1-hydroxypropylphosphonic acid | Pharmaffiliates [2] |
CAS Registry Number | 1416734-33-2 | Pharmaffiliates, Dover Research Lab [2] [7] |
Molecular Formula | C₆H₁₄O₈P₂ | Pharmaffiliates, Dover Research Lab [2] [7] |
Molecular Weight | 276.12 g/mol | Pharmaffiliates, Dover Research Lab [2] [7] |
Catalogue Number (PA) | 06 0641003 | Pharmaffiliates [2] |
The discovery of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is intrinsically linked to the broader history of fosfomycin itself. Fosfomycin (Phosphonomycin) was first isolated in 1969 from cultures of Streptomyces fradiae and related actinomycetes by researchers at Merck and Spain's Compañía Española de Penicilina y Antibióticos (CEPA) during targeted screenings for novel cell wall biosynthesis inhibitors using morphological spheroplast assays [3]. As industrial processes for fosfomycin synthesis (both fermentation and chemical) scaled up and analytical techniques like HPLC-MS advanced, the identification and characterization of structurally related impurities became crucial. Among these, (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid emerged as a distinct entity. Its nomenclature clearly reflects its structural genesis: the "2-Fosfomycinyl" prefix denotes the intact epoxide-containing fosfomycin core, while the "1-(hydroxy)propyl)phosphonic acid" suffix describes the hydroxyalkylphosphonic acid chain attached, forming the dimeric linkage [2] [7]. Its assignment of specific catalogue numbers (e.g., PA 06 0641003) and CAS number (1416734-33-2) underscores its recognition as a defined chemical entity within the realm of antibiotic impurities and reference standards [2] [7].
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid occupies a specific niche within the chemical ecosystem of fosfomycin-related compounds. Its structure represents a dimeric derivative formed through the covalent linkage of a fosfomycin molecule (or its activated equivalent) with a hydroxypropylphosphonic acid moiety. This contrasts sharply with the simpler monomeric structure of fosfomycin (C₃H₇O₄P, MW 138.06 g/mol), which consists solely of a small, strained epoxide ring directly attached to a phosphonic acid group [2] [5] [9].
Table 2: Structural Comparison with Fosfomycin and Key Impurities/Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Context |
---|---|---|---|---|
Fosfomycin | C₃H₇O₄P | 138.06 | Epoxide ring directly attached to phosphonic acid. | Parent antibiotic [2] [5] [9] |
2-Hydroxyethanephosphonic Acid | C₂H₇O₄P | 126.05 | HO-CH₂-CH₂-PO₃H₂; Lacks epoxide. | Fosfomycin impurity/metabolite [2] |
Fosfomycin Methoxy Open Ring Impurity | C₄H₁₁O₅P | 170.10 | Likely hydrolyzed epoxide with methoxy group. | Synthesis intermediate/degradant [2] |
P-[(1R,2R)-1,2-Dihydroxypropyl]-phosphonic Acid | C₃H₉O₅P (free acid) | 156.08 | Hydrolyzed epoxide (diol) attached to phosphonic acid. | Fosfomycin metabolite/impurity [2] [7] |
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid | C₆H₁₄O₈P₂ | 276.12 | Dimeric; Retains epoxide ring + linked via -CH(OH)CH₂CH₂PO₃H₂. Two phosphonic acid groups. | Synthesis impurity/derivative [2] [7] |
This compound shares core functional groups with other significant fosfomycin impurities and derivatives:
Its structural complexity places it within a class of impurities arising from undesired condensation or incomplete coupling reactions during chemical synthesis or potentially from enzymatic modifications during fermentation or degradation pathways [2].
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid plays several critical, albeit indirect, roles in contemporary antibiotic research and development:
Pharmaceutical Quality Control & Regulatory Compliance: As a defined impurity or potential degradant of fosfomycin, its presence in active pharmaceutical ingredient (API) batches or finished drug products must be meticulously monitored and controlled according to stringent guidelines set by regulatory bodies (e.g., ICH Q3A/B). Reference standards of this compound (e.g., Catalogue No. PA 06 0641003) are essential for developing and validating accurate analytical methods (like HPLC, LC-MS) to quantify its levels, ensuring the purity, safety, and efficacy of fosfomycin medications [2] [7]. Understanding its formation pathways helps manufacturers optimize synthesis and purification processes to minimize its generation.
Probe for Biosynthetic and Degradative Pathways: Studying compounds like (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid provides insights into the chemical reactivity of fosfomycin and its intermediates. Its structure suggests potential routes for its formation, such as the nucleophilic attack of the phosphonate anion of a fosfomycin derivative (or a related phosphonate like 2-hydroxypropylphosphonate) on the electrophilic carbon of the fosfomycin epoxide ring. Investigating such reactions helps elucidate potential non-enzymatic degradation routes or side-reactions occurring during chemical synthesis [2]. While not a primary metabolite, its detection could theoretically signal specific chemical environments encountered by the drug.
Understanding Fosfomycin's Chemical Landscape for Novel Derivatives: The exploration of fosfomycin's impurity profile, including complex structures like this dimeric derivative, helps map the chemical space around the fosfomycin core. Understanding the stability, reactivity, and structural tolerances revealed by such impurities can inform medicinal chemistry efforts. While this specific compound hasn't been reported as a lead for new antibiotics, the knowledge gained from studying its formation and properties contributes to the rational design of more stable or potent fosfomycin analogs or prodrugs, particularly those exploring dimeric or linked structures targeting different bacterial enzymes or overcoming resistance mechanisms [2] [7].
Tool in Combating Multidrug Resistance (MDR): Fosfomycin's unique mechanism of action (MurA inhibition) and lack of cross-resistance make it a valuable asset against MDR Gram-negative bacteria, including ESBL and carbapenemase producers [3] [5]. Ensuring the purity and consistency of fosfomycin formulations through rigorous impurity profiling (including monitoring compounds like this phosphonic acid dimer) is fundamental to its reliable clinical deployment, especially in combination therapies where its pharmacokinetic and pharmacodynamic profile needs to be precisely understood and unaltered by significant impurity loads [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1